Cas no 101462-63-9 (1-Propanone, 1-(naphthalenyl)-)
101462-63-9 structure
Product Name:1-Propanone, 1-(naphthalenyl)-
CAS-nummer:101462-63-9
MF:C13H12O
MW:184.233783721924
CID:1129420
PubChem ID:231159
Update Time:2025-04-20
1-Propanone, 1-(naphthalenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Propanone, 1-(naphthalenyl)-
- 101462-63-9
- 1-Propionaphthone
- 1-naphthalen-1-yl-propan-l-one
- QFLRYLKUSFJFTK-UHFFFAOYSA-N
- CS-B1712
- 1-naphthalen-1-yl-propan-1-one
- 1-(1-NAPHTHYL)-1-PROPANONE
- CS-13297
- N12700
- 2876-63-3
- SCHEMBL2124452
- 1-naphthalen-1-ylpropan-1-one
- Ethyl1-naphthylketone
- NSC-406948
- AKOS000299924
- EN300-130477
- 1-(naphthalen-1-yl)propan-1-one
- NSC406948
- DTXSID30951410
- 1'-Propionaphthone
- monoethylnaphthalene formaldehyde
- 1-(1-naphthyl)propan-1-one
- 1-(naphth-1-yl)-1-propanone
- Ethyl 1-naphthyl ketone
-
- Inchi: 1S/C13H12O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3
- InChI-sleutel: QFLRYLKUSFJFTK-UHFFFAOYSA-N
- LACHT: O=C(CC)C1C=CC=C2C=CC=CC=12
Berekende eigenschappen
- Exacte massa: 184.08886
- Monoisotopische massa: 184.088815002g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 2
- Complexiteit: 209
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 17.1Ų
Experimentele eigenschappen
- PSA: 17.07
1-Propanone, 1-(naphthalenyl)- Gerelateerde literatuur
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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